3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
The compound 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (hereafter referred to as Compound A) is a pyrazoloquinoline derivative characterized by a fused heterocyclic core structure. Its molecular framework consists of a pyrazole ring fused to a quinoline system, with substituents at the 3-, 5-, 7-, and 8-positions. The 3-position is substituted with a 3,4-dimethylphenyl group, the 5-position with a 4-methylbenzyl group, and the 7- and 8-positions with methoxy groups.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c1-17-6-9-20(10-7-17)15-31-16-23-27(21-11-8-18(2)19(3)12-21)29-30-28(23)22-13-25(32-4)26(33-5)14-24(22)31/h6-14,16H,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQDUXNWNCVSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC(=C(C=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as substituted anilines and aldehydes, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Methyl vs.
- Halogen Effects : Fluorine () and chlorine () substituents modulate electronic properties and metabolic stability. Fluorine’s electronegativity may enhance binding to target proteins, while chlorine increases molecular weight and lipophilicity.
- Dihydro Modifications : The 8,9-dihydro derivative in introduces conformational flexibility, which could affect binding to rigid enzyme active sites compared to Compound A ’s fully aromatic core.
Physicochemical Properties
- Lipophilicity : Compound A ’s XLogP3 (~5.2) is higher than analogues with fewer methyl groups (e.g., 4.9 in ), reflecting increased hydrophobicity. This may enhance blood-brain barrier penetration but reduce solubility.
- Molecular Weight : At ~437.5 g/mol, Compound A falls within the acceptable range for drug-like molecules (<500 g/mol), though analogues like (457.5 g/mol) approach the upper limit.
- Hydrogen Bonding : The 7,8-dimethoxy groups in Compound A and its analogues provide hydrogen bond acceptors, critical for target interactions.
Pharmacological Potential
Biological Activity
The compound 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS No: 866728-37-2) is a synthetic pyrazoloquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H27N3O2 |
| Molecular Weight | 429.53 g/mol |
| CAS Number | 866728-37-2 |
Research indicates that the pyrazoloquinoline scaffold can interact with various molecular targets within cancer cells. The compound is believed to exert its effects through:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including leukemia and neuroblastoma cells.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Specific Oncogenic Pathways : The compound may modulate pathways associated with tumor growth and survival, although specific targets require further elucidation.
Anticancer Efficacy
Several studies have evaluated the anticancer activity of this compound against different cancer cell lines. Notably:
- Leukemia Cells : The compound exhibited significant cytotoxicity against leukemia cell lines with an IC50 value ranging from to , indicating potent activity.
- Neuroblastoma Cells : In neuroblastoma models, it demonstrated an IC50 value between and , suggesting a moderate effect compared to leukemia cells.
| Cell Line | IC50 Value (μM) | Activity Level |
|---|---|---|
| ALL (Leukemia) | 0.3 - 0.4 | High |
| NB (Neuroblastoma) | 0.5 - 1.2 | Moderate |
Mechanistic Insights
The mechanism of action involves both direct cytotoxic effects and modulation of signaling pathways involved in cell survival and proliferation:
- Cell Cycle Arrest : Flow cytometry analyses indicate that treated cells exhibit G1 phase arrest.
- Apoptotic Markers : Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were observed in treated cells.
Case Studies
A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related compounds and identified key structural features that enhance anticancer activity. The findings suggest that modifications to the pyrazoloquinoline structure can significantly affect potency and selectivity towards different cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
